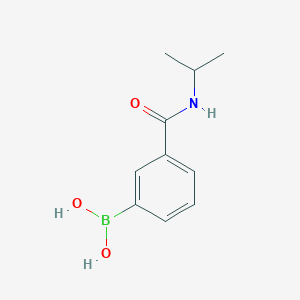
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate (TBPAPC) is a versatile, synthetic organic compound that has a wide range of applications in scientific research. It is a derivative of pyrrolidine, which is an organic compound containing a five-member ring of carbon and nitrogen atoms. TBPAPC has a molecular weight of 203.28 g/mol and is a colorless solid at room temperature. It is soluble in water and various organic solvents such as ethanol, acetone, and dimethylformamide. It is also a strong base and can be used as a catalyst in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary and Synthesis Applications
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate has been utilized as a chiral auxiliary in organic synthesis. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was used as a chiral building block in dipeptide synthesis. This compound facilitated the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other derivatives through stereoselective reactions (Studer, Hintermann, & Seebach, 1995).
Enzyme-catalyzed Kinetic Resolution
This compound has been subject to enzyme-catalyzed kinetic resolution. This process optimized enzyme, solvent, and temperature conditions to achieve high enantioselectivity, enabling the preparation of enantiomerically pure compounds (Faigl et al., 2013).
Synthesis from L-Aspartic Acid
An economical synthesis method for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate was developed starting from L-aspartic acid. This method featured mild reaction conditions and was suitable for industrial preparation, highlighting the compound's importance in pharmaceutical applications (Han et al., 2018).
Mechanism Study in Chemical Reactions
The tert-butyloxycarbonyl (Boc) group migration in related compounds has been studied to understand its mechanism, which involves an unusual nine-membered cyclic transition state. This study aids in understanding the behavior of this compound in chemical reactions (Xue & Silverman, 2010).
Role in Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of biologically active compounds. For example, it was involved in the preparation of antibacterial agents characterized by chiral aminopyrrolidine substituents. These studies emphasize its significance in the development of new medicinal compounds (Di Cesare et al., 1992).
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLRNLEEDBVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)


![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)









